5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide
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Description
5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of compounds related to quinazoline and furan derivatives, such as the one , often involves intricate chemical reactions that provide insights into the chemical reactivity and stability of these complex molecules. For instance, the work by Shemchuk et al. (2010) explores the hydrolytic opening of the quinazoline ring in furfuryl-quinazoline derivatives, demonstrating the susceptibility of such structures to undergo transformation in various media, which could be relevant for the synthesis or modification of the compound (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Potential Antimicrobial and Antitumor Applications
Research into oxazolidinones, which share structural motifs with the compound of interest, suggests potential antimicrobial applications. Devi et al. (2013) describe the synthesis of several oxazolidinone derivatives with promising activity against bacterial and fungal strains, indicating that structurally similar compounds could also possess antimicrobial properties (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013).
Role in Medicinal Chemistry
Compounds with intricate structures similar to the chemical often find relevance in medicinal chemistry, where their synthesis and biological activity are explored for potential therapeutic applications. The study of amino-substituted quinazoline derivatives by Sami et al. (1995) provides an example of how modifications to the quinazoline core can influence antitumor activity and cardiotoxicity, suggesting avenues for research into related compounds' pharmacological profiles (Sami, Dorr, Sólyom, Alberts, & Remers, 1995).
Pharmacophore Modification and Drug Design
Investigations into the modifications of furan and quinazoline derivatives, like the synthesis of furanyl derivatives from red seaweed with pharmacological activities by Makkar and Chakraborty (2018), showcase the potential of such compounds in drug design and development. These derivatives exhibited significant anti-inflammatory, antioxidative, and anti-diabetic properties, highlighting the versatility of furan and quinazoline cores in medicinal chemistry (Makkar & Chakraborty, 2018).
Properties
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c33-25(30-19-22-11-8-18-37-22)14-6-7-17-31-27(35)23-12-4-5-13-24(23)32(28(31)36)20-26(34)29-16-15-21-9-2-1-3-10-21/h1-5,8-13,18H,6-7,14-17,19-20H2,(H,29,34)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBYSYKBAUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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